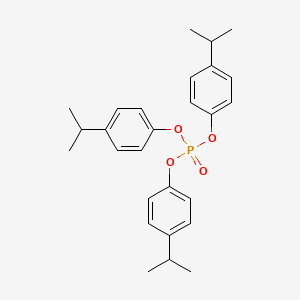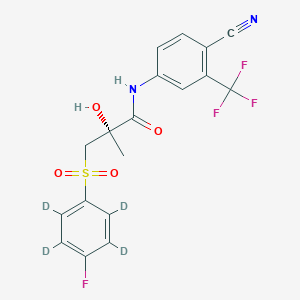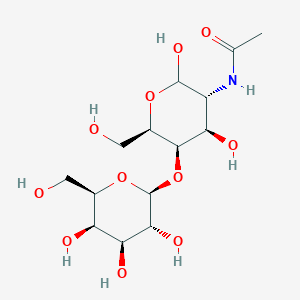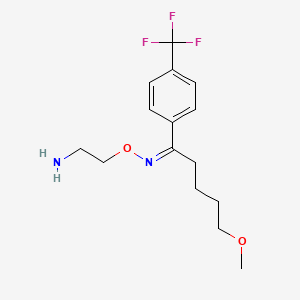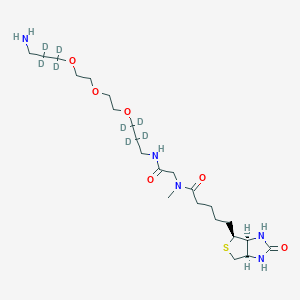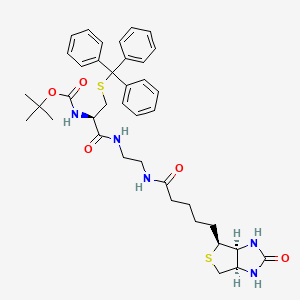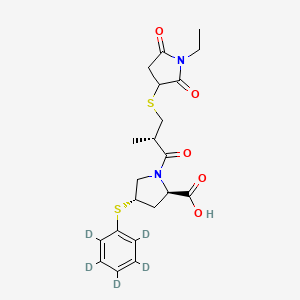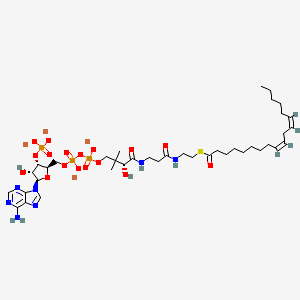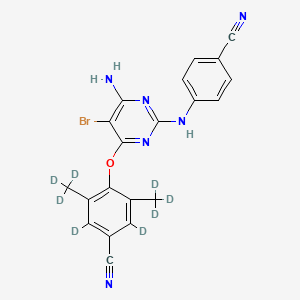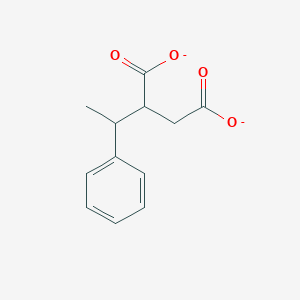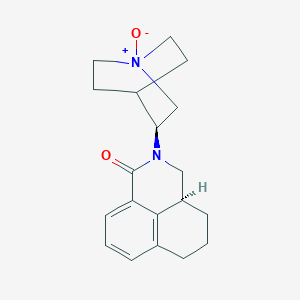
Palonosetron N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palonosetron N-Oxide is a metabolite of palonosetron, a second-generation serotonin 3 receptor antagonist. Palonosetron is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. The N-oxide form of palonosetron is one of its main metabolites, which is formed through the oxidation process in the liver .
準備方法
Synthetic Routes and Reaction Conditions
Palonosetron N-Oxide is synthesized through the oxidation of palonosetron. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Palonosetron N-Oxide primarily undergoes reduction and substitution reactions. The reduction of this compound can revert it back to palonosetron, while substitution reactions can introduce various functional groups into the molecule, potentially altering its pharmacological properties .
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from the reduction of this compound are palonosetron and its derivatives. Substitution reactions can yield a variety of substituted palonosetron derivatives, each with potentially unique pharmacological properties .
科学的研究の応用
Palonosetron N-Oxide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of palonosetron and its pharmacokinetics.
Biology: Research on this compound helps in understanding the metabolic pathways and the role of liver enzymes in drug metabolism.
Medicine: Studies on this compound contribute to the development of improved antiemetic therapies by exploring the pharmacological effects of its metabolites.
作用機序
Palonosetron N-Oxide exerts its effects by binding to serotonin 3 receptors, similar to palonosetron. This binding inhibits the action of serotonin, a neurotransmitter involved in the induction of nausea and vomiting. The inhibition occurs both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
類似化合物との比較
Similar Compounds
Granisetron: Another serotonin 3 receptor antagonist used for similar indications.
Ondansetron: A first-generation serotonin 3 receptor antagonist with a shorter duration of action compared to palonosetron.
Dolasetron: Similar to ondansetron but with different pharmacokinetic properties.
Uniqueness
Palonosetron N-Oxide is unique due to its longer half-life and higher binding affinity for serotonin 3 receptors compared to first-generation antagonists like ondansetron and granisetron. This results in prolonged antiemetic effects, making it more effective in controlling delayed chemotherapy-induced nausea and vomiting .
特性
CAS番号 |
813425-83-1 |
|---|---|
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2 |
InChIキー |
IQQIWUDYGYXXEA-UHFFFAOYSA-N |
SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] |
異性体SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-] |
正規SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] |
同義語 |
(3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one, Palonosetron Impurity C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


